molecular formula C9H17N3 B1396062 N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine CAS No. 1092302-01-6

N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine

Cat. No.: B1396062
CAS No.: 1092302-01-6
M. Wt: 167.25 g/mol
InChI Key: LZCLIFBUFGFUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine is unique due to the presence of the pyrrole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-1-(1-methylpyrrol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCLIFBUFGFUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine
Reactant of Route 3
N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine
Reactant of Route 4
N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine
Reactant of Route 5
N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine
Reactant of Route 6
N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine

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